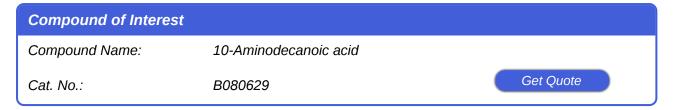


In-Depth Technical Guide: Physicochemical Properties and Applications of 10Aminodecanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **10-aminodecanoic acid**, a versatile bifunctional molecule. It includes a detailed experimental protocol for the determination of its molecular weight via mass spectrometry and explores its application as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality.

Core Physicochemical Data of 10-Aminodecanoic Acid

10-Aminodecanoic acid is a fatty acid derivative that contains a terminal amine group and a carboxylic acid group, making it a valuable building block in chemical synthesis.[1] Its linear aliphatic chain provides specific solubility and spacing properties in the design of larger molecules.



Property	Value	Source
Molecular Weight	187.28 g/mol	[2][3][4]
Molecular Formula	C10H21NO2	[1][2][4]
CAS Number	13108-19-5	[1][2][3][4]
IUPAC Name	10-aminodecanoic acid	[2]
Canonical SMILES	C(CCCC(=O)O)CCCCN	[2]

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines a general method for the accurate determination of the molecular weight of **10-aminodecanoic acid** using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for polar organic molecules.

- 1. Objective: To determine the molecular weight of **10-aminodecanoic acid** by generating and analyzing its corresponding gas-phase ions.
- 2. Materials and Reagents:
- 10-Aminodecanoic acid sample
- HPLC-grade methanol or acetonitrile
- HPLC-grade water
- Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
- Mass spectrometer calibration standard (e.g., sodium trifluoroacetate cluster ions, or a commercially available ESI tuning mix)
- 3. Instrumentation:



- A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).
- A syringe pump or a liquid chromatography system for sample introduction.
- 4. Sample Preparation:
- Prepare a stock solution of 10-aminodecanoic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
- From the stock solution, prepare a dilute sample solution for infusion at a concentration of 1-10 μg/mL in a solvent mixture appropriate for ESI-MS, such as 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The acid helps in the protonation of the analyte to form positive ions.
- 5. Instrument Calibration and Setup:
- Calibrate the mass spectrometer according to the manufacturer's instructions using a suitable calibration standard. This ensures high mass accuracy.
- Set the ESI source parameters. Typical starting parameters for a small molecule like 10aminodecanoic acid in positive ion mode would be:
 - Capillary Voltage: 3-4 kV
 - Nebulizing Gas (Nitrogen) Pressure: 1-2 bar
 - Drying Gas (Nitrogen) Flow Rate: 5-10 L/min
 - Drying Gas Temperature: 200-300 °C
- Set the mass analyzer to scan a mass range that will include the expected protonated molecule [M+H]+, for instance, m/z 50-500.
- 6. Data Acquisition:
- Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 μL/min) using a syringe pump.



• Acquire the mass spectrum. The primary ion expected for **10-aminodecanoic acid** in positive ion mode is the protonated molecule, [M+H]⁺. Given its molecular weight of 187.28, the expected m/z value would be approximately 188.29.

7. Data Analysis:

- Examine the resulting mass spectrum for the peak corresponding to the [M+H]+ ion.
- Determine the accurate mass of this peak.
- Calculate the molecular weight of the neutral molecule by subtracting the mass of a proton (approximately 1.007276 Da) from the measured m/z of the [M+H]+ ion.

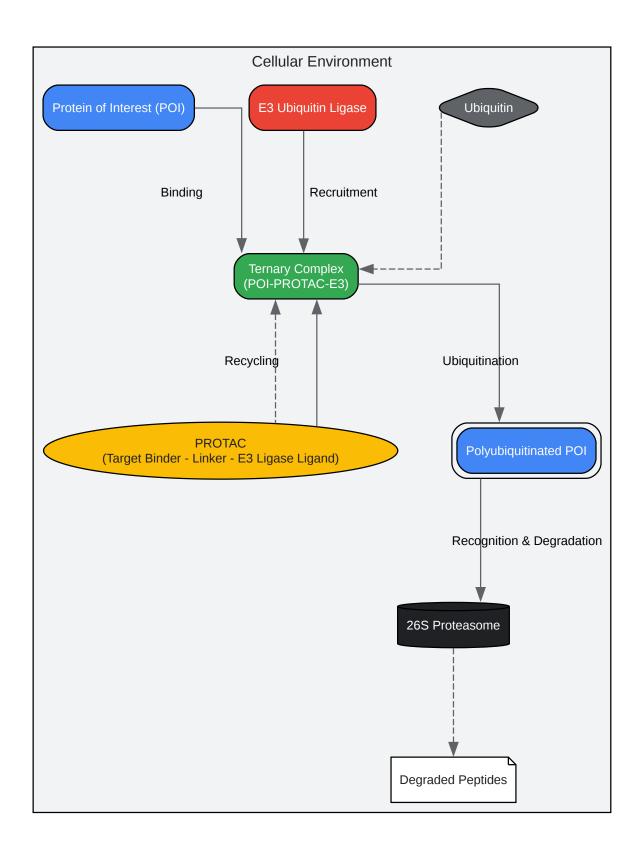
Application in PROTAC Drug Development

10-Aminodecanoic acid is a relevant molecule in the field of targeted protein degradation, specifically in the design of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker.[1][2] One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker, for which a derivative of **10-aminodecanoic acid** can be used, plays a crucial role in the formation of a stable ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

The length, rigidity, and chemical composition of the linker are critical for the efficacy of the PROTAC.[5] The aliphatic chain of **10-aminodecanoic acid** provides a flexible spacer that can be optimized in length to achieve the optimal orientation for the formation of the ternary complex.[3]

Below is a diagram illustrating the general mechanism of action for a PROTAC.





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Caption: Workflow of PROTAC-mediated protein degradation.



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